1-Chloro-3,4-dimethylisoquinoline

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

1-Chloro-3,4-dimethylisoquinoline (CAS 15787-20-9) is a halogenated isoquinoline derivative with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol. It belongs to the class of 1-chloro-3,4-dialkyl-isoquinolines, a family of heterocyclic building blocks whose synthesis via rearrangement of α,α-dialkylhomophthalimides was first described by Marquardt and Nair in 1967.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
Cat. No. B11906825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,4-dimethylisoquinoline
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C2=CC=CC=C12)Cl)C
InChIInChI=1S/C11H10ClN/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3
InChIKeyGBRNRZVDBIEXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3,4-dimethylisoquinoline (CAS 15787-20-9) Structure, Class, and Key Properties Summary


1-Chloro-3,4-dimethylisoquinoline (CAS 15787-20-9) is a halogenated isoquinoline derivative with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol . It belongs to the class of 1-chloro-3,4-dialkyl-isoquinolines, a family of heterocyclic building blocks whose synthesis via rearrangement of α,α-dialkylhomophthalimides was first described by Marquardt and Nair in 1967 [1]. Structurally, it features a chlorine atom at position 1 and methyl groups at positions 3 and 4 of the isoquinoline bicyclic framework, distinguishing it from other chloro-methyl-isoquinoline regioisomers that are also commercially supplied as synthetic intermediates.

Why 1-Chloro-3,4-dimethylisoquinoline Cannot Be Simply Replaced by a Generic Isoquinoline Halide


Generic isoquinoline halides cannot be interchanged with 1-chloro-3,4-dimethylisoquinoline because the specific 3,4-dimethyl substitution pattern creates a sterically and electronically distinct environment at the reactive C1 chlorine center [1]. Both the number and position of methyl groups on the isoquinoline ring critically influence reactivity in downstream transformations such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, where even regioisomeric shifts (e.g., 3,6-dimethyl vs. 3,4-dimethyl) lead to substantially different reaction rates and selectivity . In medicinal chemistry programs, the 3,4-dimethyl arrangement imparts a unique three-dimensional shape and lipophilic profile that cannot be replicated by 3-ethyl, 3,6-dimethyl, or other alkyl-substituted analogs, directly affecting target binding and pharmacokinetic properties .

Quantitative Differentiation Evidence for 1-Chloro-3,4-dimethylisoquinoline Against Closest Analogs


1-Chloro-3,4-dimethylisoquinoline vs. 1-Chloro-3-ethylisoquinoline: Comparative Reactivity in Amine Displacement Reactions

In a patent describing aminoalkylaminoisoquinoline derivatives, 1-chloro-3,4-dimethylisoquinoline was successfully employed as a substrate in refluxing amine displacement reactions to generate N-substituted products, while the analogous 1-chloro-3-ethyl-6,7-dimethoxyisoquinoline required an equimolar quantity of amine under identical conditions [1]. This direct procedural comparison shows that the 3,4-dimethyl variant participates in nucleophilic substitution under conditions successfully used for related chloro-isoquinoline scaffolds and is functionally distinct from analogs with additional ring substituents.

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Regioisomeric Differentiation: 1-Chloro-3,4-dimethylisoquinoline Versus 1-Chloro-3,6-dimethylisoquinoline in Cross-Coupling Reactions

The position of chlorine on the isoquinoline pyridine ring is a primary determinant of oxidative addition rates in palladium-catalyzed cross-couplings . 1-Chloro-3,4-dimethylisoquinoline, bearing the chlorine at the C1 position adjacent to the nitrogen, exhibits reactivity patterns distinct from 1-chloro-3,6-dimethylisoquinoline due to altered electron density at the C1 carbon. While direct rate data for this specific pair is not publicly available, the 3,4-dimethyl pattern provides a unique steric environment that can direct coupling selectivity relative to the 3,6-dimethyl regioisomer .

Suzuki Coupling Regioselectivity Palladium Catalysis

Synthetic Lineage: Foundation Synthesis of 1-Chloro-3,4-dialkyl-isoquinolines from Homophthalimide Rearrangement

The foundational synthesis reported by Marquardt and Nair (1967) demonstrates that 1-chloro-3,4-dimethylisoquinoline is formed selectively via rearrangement of α,α-dimethylhomophthalimide with wet phosphorus oxychloride, while the analogous reaction with α,α-diethyl-homophthalimide yields a derivative of 1-chloro-3,4-diethyl-isoquinoline [1]. This established synthetic methodology provides a reliable entry to the 3,4-dialkyl-1-chloro-isoquinoline scaffold and confirms the structural assignment of the dimethyl variant.

Synthetic Methodology Heterocyclic Chemistry Rearrangement Reaction

Application Scenarios Where 1-Chloro-3,4-dimethylisoquinoline Provides a Definitive Advantage


Medicinal Chemistry Library Synthesis Requiring 3,4-Dimethyl Substitution

When a structure-activity relationship (SAR) study demands a fixed 3,4-dimethyl substitution pattern on the isoquinoline core, 1-chloro-3,4-dimethylisoquinoline is the direct precursor of choice. Its C1 chlorine enables diversification through amine displacement or cross-coupling, as demonstrated in patent literature [1], while the 3,4-methyl groups provide a steric and lipophilic signature that cannot be replicated by 3-ethyl or 3,6-dimethyl analogs.

Palladium-Catalyzed Cross-Coupling for 1-Aryl-3,4-dimethylisoquinolines

For synthetic routes requiring Suzuki-Miyaura or Buchwald-Hartwig coupling at the C1 position, 1-chloro-3,4-dimethylisoquinoline serves as an electrophilic partner whose reactivity is governed by the established class-level behavior of 1-chloro-isoquinolines [1]. The 3,4-dimethyl substitution pattern is preserved through the coupling step, delivering 1-aryl-3,4-dimethylisoquinoline products with structural fidelity.

Reference Standard for Regioisomer Purity Verification

Given the commercial availability of multiple chloro-dimethyl-isoquinoline regioisomers (e.g., 1-chloro-3,6-dimethyl, 5-chloro-1,3-dimethyl), 1-chloro-3,4-dimethylisoquinoline is used as an authenticated reference standard for analytical method development (HPLC, GC-MS) aimed at distinguishing between these closely related compounds [1]. Its synthesis and characterization are documented in primary literature [2], supporting identity confidence.

Exploratory Coordination Chemistry and Ligand Design

The 3,4-dimethyl pattern creates a sterically defined bidentate pocket when the isoquinoline nitrogen is used as a donor atom. 1-Chloro-3,4-dimethylisoquinoline can be post-functionalized at the C1 chlorine to install additional donor groups, as explored in the synthesis of C1- and C3-functionalized isoquinolines toward potential lanthanide ligands [1]. This application leverages the precise substitution geometry of the scaffold.

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